molecular formula C19H17ClN2O3S B12037573 Isopropyl 2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate CAS No. 740837-79-0

Isopropyl 2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate

Cat. No.: B12037573
CAS No.: 740837-79-0
M. Wt: 388.9 g/mol
InChI Key: JFCAWQQYOQIVSP-UHFFFAOYSA-N
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Description

Isopropyl 2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate is a synthetic organic compound with the molecular formula C19H17ClN2O3S . This compound is characterized by the presence of a quinazolinone core, a chlorophenyl group, and an isopropyl ester moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Thioester Formation: The thioester linkage is formed by reacting the quinazolinone derivative with a suitable thiol reagent under mild conditions.

    Esterification: The final step involves esterification with isopropyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Isopropyl 2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Isopropyl 2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl 2-((3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
  • Isopropyl 2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate

Uniqueness

Isopropyl 2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity compared to its brominated or fluorinated analogs .

Properties

CAS No.

740837-79-0

Molecular Formula

C19H17ClN2O3S

Molecular Weight

388.9 g/mol

IUPAC Name

propan-2-yl 2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetate

InChI

InChI=1S/C19H17ClN2O3S/c1-12(2)25-17(23)11-26-19-21-16-6-4-3-5-15(16)18(24)22(19)14-9-7-13(20)8-10-14/h3-10,12H,11H2,1-2H3

InChI Key

JFCAWQQYOQIVSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl

Origin of Product

United States

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